
5-Aminonaphthalene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminonaphthalene-1,4-diol is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2) at the 5th position and hydroxyl groups (-OH) at the 1st and 4th positions on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphthalene-1,4-diol can be achieved through multi-component reactions. One efficient method involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction times, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of nano copper (II) oxide as a catalyst is preferred due to its high catalytic activity and reusability . The process involves the careful control of reaction conditions to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
5-Aminonaphthalene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Aminonaphthalene-1,4-diol has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Aminonaphthalene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. For instance, certain derivatives of this compound have been found to inhibit the activity of the nuclear receptor binding SET domain-protein 2 (NSD2) histone methyltransferase, which is involved in the methylation of histone H3 (H3K36me2). This inhibition can lead to the suppression of transcriptional activation of NSD2-targeted genes, resulting in anti-cancer effects .
類似化合物との比較
Similar Compounds
1,4-Naphthalenediol: Similar to 5-Aminonaphthalene-1,4-diol but lacks the amino group.
5-Aminonaphthalene-1,4-dione: Contains a ketone group instead of hydroxyl groups.
4-Aminonaphthalene-1-ol: Has an amino group at the 4th position and a hydroxyl group at the 1st position.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
5-aminonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2 |
InChIキー |
LPEAZCOKPRIYTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
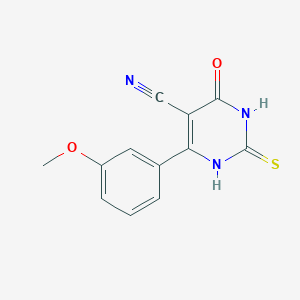
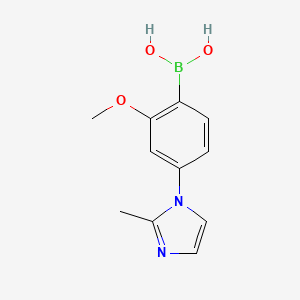

![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
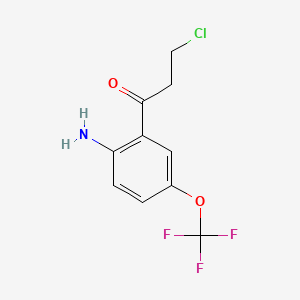



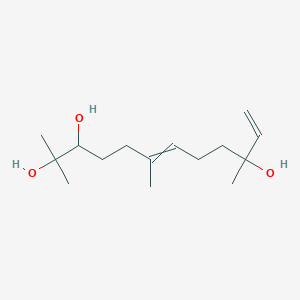
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
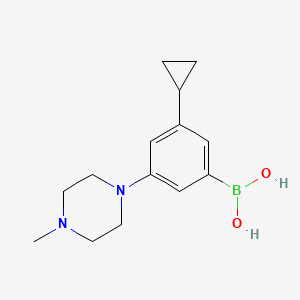
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)
